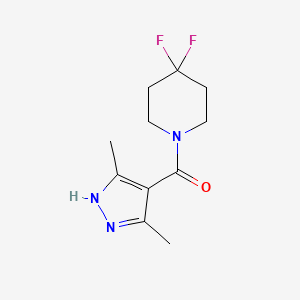

(4,4-difluoropiperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4,4-difluoropiperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone” is a chemical compound. Unfortunately, there is not much specific information available about this compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .

Applications De Recherche Scientifique

Antimicrobial and Anticancer Applications

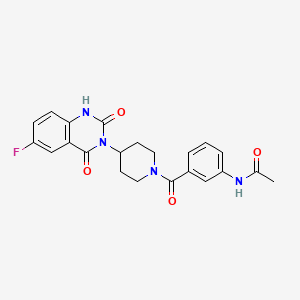

A series of compounds, including derivatives of pyrazole, have been synthesized for their in vitro antimicrobial and anticancer activity evaluation. Some compounds showed promising results, exhibiting higher anticancer activity compared to the reference drug, doxorubicin, and demonstrating good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

CNS Depressant and Potential Anticonvulsant Properties

Novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones were synthesized, exhibiting central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. Selected compounds also showed potential antipsychotic effects (Butler, Wise, & Dewald, 1984).

Inhibition of Fructose-1,6-Bisphosphatase

Research into organofluorine inhibitors identified potential lead compounds for inhibiting fructose-1,6-bisphosphatase (FBPase), with some derivatives showing IC50 values comparable to that of AMP, the natural inhibitor of murine FBPase. This could have implications for managing diseases related to glucose metabolism (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).

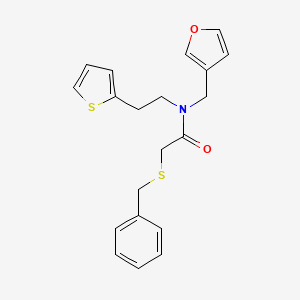

Complex Formation for Chemical Analysis

The compound has been utilized in the preparation of complexes with metals such as iron(II), ruthenium(II), and palladium(II), facilitating studies on the coordination chemistry and potential applications of these complexes in various fields, including catalysis and materials science (Beves, Constable, Housecroft, Neuburger, & Schaffner, 2008).

Mécanisme D'action

Target of action

The compound contains a pyrazole ring, which is a common feature in many biologically active molecules. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities . .

Mode of action

Without specific information on the compound, it’s difficult to predict its exact mode of action. Many pyrazole derivatives exert their effects by interacting with enzymes or receptors in the body, altering their function .

Biochemical pathways

Based on the biological activities of other pyrazole derivatives, it could potentially be involved in pathways related to inflammation, pain perception, or cell growth .

Orientations Futures

Propriétés

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-(3,5-dimethyl-1H-pyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N3O/c1-7-9(8(2)15-14-7)10(17)16-5-3-11(12,13)4-6-16/h3-6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXOYTWDWNCXGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

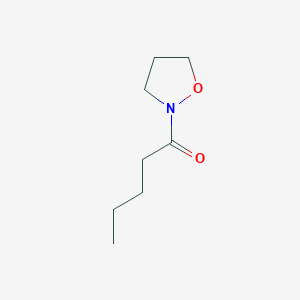

CC1=C(C(=NN1)C)C(=O)N2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

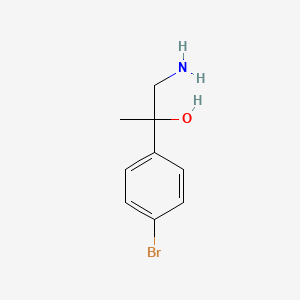

C11H15F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylic acid](/img/structure/B2699033.png)

![(E)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-phenylethenesulfonamide](/img/structure/B2699034.png)

![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2699036.png)

![1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2699052.png)

![2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2699053.png)

![(2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2699054.png)